2-Morpholin-4-yl-2-m-tolyl-ethylamine

Medicinal Chemistry Pharmacokinetics SAR

2-Morpholin-4-yl-2-m-tolyl-ethylamine (CAS 927966-24-3), also known as 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine, is a synthetic organic molecule belonging to the morpholine-containing ethylamine class. Its structure features a central ethylamine core substituted with a morpholine ring and a 3-methylphenyl (m-tolyl) group.

Molecular Formula C13H20N2O
Molecular Weight 220.316
CAS No. 927966-24-3
Cat. No. B2373751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-2-m-tolyl-ethylamine
CAS927966-24-3
Molecular FormulaC13H20N2O
Molecular Weight220.316
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CN)N2CCOCC2
InChIInChI=1S/C13H20N2O/c1-11-3-2-4-12(9-11)13(10-14)15-5-7-16-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3
InChIKeyVTZFEALSICCHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Morpholin-4-yl-2-m-tolyl-ethylamine (CAS 927966-24-3): An Overview for Scientific Procurement


2-Morpholin-4-yl-2-m-tolyl-ethylamine (CAS 927966-24-3), also known as 2-(3-methylphenyl)-2-(morpholin-4-yl)ethan-1-amine, is a synthetic organic molecule belonging to the morpholine-containing ethylamine class. Its structure features a central ethylamine core substituted with a morpholine ring and a 3-methylphenyl (m-tolyl) group. The compound is characterized as a viscous liquid with a predicted partition coefficient (LogP) of 1.62, indicating moderate lipophilicity . It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry and organic synthesis, with commercial availability from multiple vendors in varying purities [1][2].

Critical Differentiation of 2-Morpholin-4-yl-2-m-tolyl-ethylamine: Why Regioisomers and Core Analogs Are Not Interchangeable


While other morpholinyl-ethylamine derivatives share the same core structure, they are not interchangeable with 2-Morpholin-4-yl-2-m-tolyl-ethylamine. Critical differences in the position of the methyl group on the phenyl ring (ortho, meta, para) or the substitution of the phenyl ring altogether directly impact key molecular properties. These subtle structural variations can lead to substantial differences in target binding, physicochemical properties such as lipophilicity and solubility, and ultimately, biological activity and metabolic stability [1][2]. Consequently, substituting the m-tolyl isomer for the o-tolyl or p-tolyl analog, or the unsubstituted phenyl derivative, without rigorous experimental validation is likely to result in divergent or suboptimal outcomes in biological assays, posing a significant risk to research reproducibility and the integrity of structure-activity relationship (SAR) studies .

Quantitative Evidence Guide: Procurement-Relevant Differentiation of 2-Morpholin-4-yl-2-m-tolyl-ethylamine


Physicochemical Differentiation: Lipophilicity (LogP) of m-Tolyl Isomer vs. o-Tolyl and p-Tolyl Analogs

The lipophilicity, as quantified by the partition coefficient (LogP), is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The m-tolyl isomer (target compound) exhibits a LogP of 1.62 . This is distinct from its regioisomers; the o-tolyl analog has a reported LogP of 1.97, and the p-tolyl analog a LogP of 1.57 . The unsubstituted phenyl analog has a LogP of 1.66 [1]. This demonstrates that the position of the methyl group on the phenyl ring (meta) imparts a unique lipophilic profile compared to the ortho and para regioisomers.

Medicinal Chemistry Pharmacokinetics SAR

Safety and Handling: Hazard Profile Differentiation of 2-Morpholin-4-yl-2-m-tolyl-ethylamine

The target compound is classified with specific hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This profile necessitates specific handling and storage precautions. In contrast, its o-tolyl and p-tolyl analogs may have different hazard classifications; for instance, the p-tolyl analog carries an H302 (Harmful if swallowed) statement, which is not listed for the m-tolyl compound in available vendor documentation . The unsubstituted phenyl analog is often sold as a dihydrochloride salt, which introduces its own distinct set of handling considerations [1].

Laboratory Safety Chemical Handling Procurement Compliance

Procurement-Guided Application Scenarios for 2-Morpholin-4-yl-2-m-tolyl-ethylamine


Structure-Activity Relationship (SAR) Studies for CNS-Targeted Compounds

The unique lipophilic profile of 2-Morpholin-4-yl-2-m-tolyl-ethylamine (LogP 1.62) makes it a valuable tool in medicinal chemistry for fine-tuning the lipophilicity of lead compounds in central nervous system (CNS) drug discovery. Its specific logP value positions it as a distinct data point when compared to its o-tolyl (LogP 1.97) and p-tolyl (LogP 1.57) regioisomers, allowing researchers to systematically explore the impact of subtle changes in lipophilicity on blood-brain barrier permeability and target engagement . Its use as a building block in this context is well-established, as morpholine is a privileged structure in medicinal chemistry [1].

Synthesis of Selective 5-HT2B Receptor Antagonists

While direct data for this specific compound is not available, its core morpholinyl-ethylamine structure is a recognized pharmacophore for targeting G-protein coupled receptors (GPCRs), notably the serotonin 5-HT2B receptor. High-throughput screening of compound libraries containing similar morpholine-based scaffolds has identified potent and selective 5-HT2B antagonists, with reported binding affinities (IC50) in the low nanomolar range [2]. 2-Morpholin-4-yl-2-m-tolyl-ethylamine serves as a critical synthetic intermediate or a versatile starting point for constructing focused libraries aimed at discovering novel ligands for this therapeutically relevant target in fibrosis and migraine .

Development of CYP2A13 Selective Inhibitors

Patents describe the use of morpholine derivatives as selective inhibitors of cytochrome P450 2A13, an enzyme implicated in the metabolic activation of tobacco-specific nitrosamines and lung cancer . The m-tolyl substitution on the morpholinyl-ethylamine scaffold, as in the target compound, may be a key structural feature explored within this chemical space. Researchers in chemical biology and oncology can utilize 2-Morpholin-4-yl-2-m-tolyl-ethylamine as a core building block to synthesize and evaluate novel analogs, aiming to develop more potent and selective CYP2A13 inhibitors for studying its role in carcinogenesis.

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